2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
“2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1797983-79-9 . It has a molecular weight of 162.62 . The IUPAC name for this compound is 2-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2O.ClH/c1-5-4-6(2-3-7)8-9-5;/h4H,2-3,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.62 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.Scientific Research Applications
Metabolism and Toxicology Studies Research into the metabolism of chlorofluorohydrocarbons, structurally related to 2,2,2-trifluoroethanol, has unveiled their transformation pathways and potential human exposure risks. In one study, the biotransformation of HCFC-123, a chlorofluorohydrocarbon, was found to produce trifluoroacetic acid as a major metabolite along with minor metabolites like N-trifluoroacetyl-2-aminoethanol and N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine. Additionally, covalent binding of metabolites to proteins was highest in the liver, followed by the kidney and lung, indicating the organ-specific accumulation of these metabolites (Urban & Dekant, 1994).
Chemical Synthesis and Drug Development In the realm of drug development, derivatives of fluorinated compounds have been synthesized and evaluated for their therapeutic potentials. For instance, a controlled synthetic method was developed for 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides. These compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models, showing promise as comparable alternatives to existing drugs like Celecoxib in treating arthritic pain (Lobo et al., 2015).
Analytical Chemistry and Drug Metabolism In the field of analytical chemistry, the metabolites of 2,2,2-trifluoroethanol (TFE) were identified using 19F NMR spectroscopy. This study highlighted the utility of NMR in analyzing drug metabolism and underscored the potential toxicity of metabolites like trifluoroacetaldehyde hydrate, which showed resistance to further oxidation (Selinsky et al., 1991).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, electronics, agrochemicals, and catalysis could be investigated .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .
Mode of Action
Based on its structural similarity to other imidazole-containing compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
Environmental factors such as solvent type and concentration can influence the action, efficacy, and stability of this compound. For instance, the presence of DMSO was found to disrupt amide-amide interactions in a structurally similar compound . This suggests that the choice of solvent can significantly influence the behavior of the compound.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O.ClH/c1-3-2-4(11-12-3)5(10)6(7,8)9;/h2,5H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOOTDDWCVABF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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